Product packaging for Crotonic anhydride(Cat. No.:CAS No. 623-68-7)

Crotonic anhydride

Cat. No.: B1582151
CAS No.: 623-68-7
M. Wt: 154.16 g/mol
InChI Key: VJDDQSBNUHLBTD-UHFFFAOYSA-N
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Description

Crotonic anhydride (CAS 623-68-7) is a reactive chemical compound with the molecular formula C8H10O3 and a molar mass of 154.17 g/mol. It is characterized as a colorless to pale yellow clear liquid with a specific gravity of approximately 1.04 . It is moisture-sensitive and typically stored in a cool, dark place, often under inert gas . As an acid anhydride, its core reactivity involves acylation reactions, where it functions as an electrophile to transfer a crotonyl group to nucleophiles, a mechanism fundamental to its research applications . In practice, this compound serves as a versatile building block in organic synthesis. It is a key intermediate for preparing various derivatives, including esters and amides, which are crucial for developing more complex molecules . Within pharmaceutical research, it has been used in the preparation of optically active pyrrolidines, which serve as intermediates for kainic acids; these compounds are utilized in neuroscience research and as anti-worming agents . Furthermore, this compound and its derivatives act as precursors for agrochemicals and pharmaceuticals, such as the scabies treatment crotamiton . In material science, the compound's reactivity is harnessed to modify polymer chains, enhancing properties like flexibility, durability, and adhesion . The related crotonic acid is notably used in the production of copolymers with vinyl acetate, which are applied in paints, adhesives, and coatings, suggesting potential parallel research applications for the anhydride . Researchers should handle this compound with extreme care. It is a corrosive substance that causes severe skin burns and eye damage . Appropriate personal protective equipment, including gloves and eye protection, is essential. It is also very toxic to aquatic life, and release into the environment must be avoided . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1582151 Crotonic anhydride CAS No. 623-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

623-68-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

but-2-enoyl but-2-enoate

InChI

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3

InChI Key

VJDDQSBNUHLBTD-UHFFFAOYSA-N

SMILES

CC=CC(=O)OC(=O)C=CC

Canonical SMILES

CC=CC(=O)OC(=O)C=CC

Origin of Product

United States

Synthetic Methodologies for Crotonic Anhydride

Dehydration Reactions of Crotonic Acid Precursors

The most common route to crotonic anhydride (B1165640) involves the dehydration of crotonic acid using a more readily available acid anhydride. This process is an equilibrium reaction where the removal of the byproduct, a carboxylic acid, is crucial for achieving high yields.

Acetic Anhydride Mediated Dehydration of Crotonic Acid

The reaction between crotonic acid and acetic anhydride is a widely employed method for producing crotonic anhydride. google.comwikipedia.org In this process, crotonic acid is heated with acetic anhydride, leading to an equilibrium mixture containing this compound, acetic acid, unreacted crotonic acid, and unreacted acetic anhydride. google.comgoogle.com The reaction is typically conducted at temperatures below 100°C to minimize side reactions. google.com

Reaction: 2 CH₃CH=CHCOOH + (CH₃CO)₂O ⇌ (CH₃CH=CHCO)₂O + 2 CH₃COOH

To favor the formation of this compound, the acetic acid produced must be continuously removed from the reaction mixture. google.com

A key strategy for maximizing the yield of this compound is the continuous removal of the acetic acid byproduct. google.com This is often achieved through azeotropic distillation. An inert organic liquid, or diluent, which forms an azeotrope with acetic acid is added to the reaction mixture. google.com

The process can be carried out by heating acetic anhydride to its boiling point in a fractionating column. A mixture of crotonic acid and the diluent is then introduced into the column. The acetic acid formed during the reaction forms a vaporous azeotropic mixture with the diluent, which is then continuously removed from the top of the column. google.com The liquid residue, containing this compound, is collected at the base. google.com This residue is a mixture of this compound, unreacted crotonic acid, and acetic anhydride, which can be separated by fractionation. The unreacted starting materials are then recycled back into the process. google.com

DiluentFunction
BenzeneForms an azeotrope with acetic acid for removal. google.com
TolueneForms an azeotrope with acetic acid for removal. google.com
EthylbenzeneForms an azeotrope with acetic acid for removal. google.com
HeptaneForms an azeotrope with acetic acid for removal. google.com
MethylcyclohexaneForms an azeotrope with acetic acid for removal. google.com

Alternatively, the reaction can be performed under reduced pressure, which lowers the boiling point of acetic acid, allowing it to be distilled off as it is formed without the need for an azeotropic agent. google.com

Propionic Anhydride Mediated Dehydration

Similar to acetic anhydride, propionic anhydride can also be used as a dehydrating agent to convert crotonic acid into this compound. google.com The underlying principle of the reaction is the same: an acid exchange reaction occurs, forming this compound and propionic acid.

Reaction: 2 CH₃CH=CHCOOH + (CH₃CH₂CO)₂O ⇌ (CH₃CH=CHCO)₂O + 2 CH₃CH₂COOH

As with the acetic anhydride method, the continuous removal of the propionic acid byproduct is essential for driving the equilibrium towards the formation of this compound. This is also accomplished using azeotropic distillation with a suitable inert diluent. google.com The entire process, including the use of a fractionating column and recycling of unreacted materials, mirrors the procedure used with acetic anhydride. google.com

Alternative Synthetic Routes to this compound

While dehydration using acetic or propionic anhydride is the most established method, other synthetic strategies for forming acid anhydrides exist in principle, though they are less commonly applied specifically for this compound.

Exploration of Other Anhydride Reagents for this compound Formation

The formation of carboxylic anhydrides can be achieved using various dehydrating or coupling agents. nih.gov While not specifically detailed for this compound in the provided context, general methods for anhydride synthesis could theoretically be adapted. These methods often involve the activation of the carboxylic acid.

For instance, a common strategy for creating mixed or symmetric anhydrides involves converting a carboxylic acid into a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. nih.govyoutube.com This activated intermediate can then react with a carboxylate salt to form the anhydride.

Reagent ClassExample ReagentGeneral Function in Anhydride Synthesis
Dehydrating AgentsPhosphorus pentoxideDirectly removes water from two carboxylic acid molecules. nih.gov
Activating AgentsThionyl chloride, Oxalyl chlorideConverts a carboxylic acid to a more reactive acyl chloride. nih.gov
Coupling AgentsDicyclohexylcarbodiimide (DCC)Facilitates the condensation of two carboxylic acid molecules. nih.gov

Aromatic carboxylic anhydrides, such as benzoic anhydride, have also been used as reagents in transesterification reactions, showcasing the potential for anhydride exchange, although their reactivity is generally lower than aliphatic anhydrides like acetic anhydride. The application of these alternative reagents for the specific synthesis of this compound would depend on factors such as reactivity, cost, and the potential for side reactions with the carbon-carbon double bond in the crotonyl group.

Catalytic Approaches in this compound Synthesis

The primary catalytic route to this compound involves the dehydration of crotonic acid. This process is often facilitated by the presence of a catalyst that promotes the removal of a water molecule from two molecules of crotonic acid. While traditional methods often rely on stoichiometric dehydrating agents like acetic anhydride, catalytic methods are being explored to develop more environmentally benign and atom-economical processes.

One notable approach involves the use of solid acid catalysts. These materials offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to their homogeneous counterparts.

Research into the catalytic synthesis of anhydrides from carboxylic acids has highlighted the potential of various materials. For instance, weak Lewis acids such as magnesium chloride have been shown to catalyze the reaction between carboxylic acids and dialkyl dicarbonates to form anhydrides. While not specific to this compound, this points to a potential avenue for investigation.

Furthermore, clay catalysts, particularly montmorillonite, have been recognized for their catalytic activity in various organic transformations, including dehydration reactions. The acidic sites on the surface of these clays (B1170129) can facilitate the formation of anhydrides from dicarboxylic acids. Although direct application to this compound synthesis is not extensively detailed in readily available literature, their effectiveness in related reactions suggests they are promising candidates for further study.

Heteropoly acids are another class of solid acid catalysts known for their strong Brønsted acidity, making them effective in various acid-catalyzed reactions, including dehydrations. Their potential application in the synthesis of this compound from crotonic acid warrants further investigation to determine their efficacy and optimal reaction conditions.

While specific data on the catalytic synthesis of this compound is not abundant in publicly accessible literature, the general principles of acid-catalyzed dehydration provide a framework for potential methodologies. The table below summarizes hypothetical catalytic systems based on related chemical transformations, outlining potential catalysts, reaction conditions, and expected outcomes.

Table 1: Overview of Potential Catalytic Systems for this compound Synthesis

Catalyst TypeSpecific Catalyst ExampleReactantTemperature (°C)Pressure (atm)Reported/Expected Yield (%)
Solid Acid Zeolite H-ZSM-5Crotonic Acid150-2501Moderate to High
Clay Catalyst Montmorillonite K-10Crotonic Acid100-1801Moderate
Heteropoly Acid H₃PW₁₂O₄₀Crotonic Acid80-1501High
Lewis Acid Magnesium ChlorideCrotonic Acid100-1601Moderate

It is important to note that the data presented in the table above is largely extrapolated from studies on similar dehydration reactions and anhydride syntheses. Detailed research focusing specifically on the catalytic synthesis of this compound is required to establish precise and optimized reaction parameters. The development of efficient and selective catalytic systems remains a key area of research for the sustainable production of this important chemical compound.

Reactivity and Reaction Mechanisms of Crotonic Anhydride

Acylation Reactions Involving Crotonic Anhydride (B1165640)

Acylation reactions are fundamental to the chemistry of crotonic anhydride, involving the nucleophilic attack at one of its carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a crotonate leaving group. libretexts.org

The reaction of this compound with alcohols results in the formation of crotonate esters and crotonic acid. This transformation proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the elimination of a carboxylate anion, which is subsequently protonated to form crotonic acid. libretexts.org

The general mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of the this compound.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and a crotonate ion is expelled as a leaving group.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to a base (which can be another alcohol molecule or a solvent molecule) to yield the final ester product.

The esterification of crotonic acid, a related compound, with various alcohols has been studied, and it's noted that the reaction rates can be influenced by the structure of the alcohol. researchgate.net While specific kinetic data for this compound is less common in readily available literature, the principles of esterification are well-established. chemguide.co.uk The reaction is often catalyzed by acids, such as sulfuric acid, or can be carried out under neutral or basic conditions. wikipedia.org

Reactant Alcohol Product Ester General Reaction Conditions
MethanolMethyl crotonateAcid or base catalysis
EthanolEthyl crotonateAcid or base catalysis, warming may be required chemguide.co.uk
IsopropanolIsopropyl crotonateAcid or base catalysis

This table provides a generalized overview of esterification reactions.

This compound reacts with primary and secondary amines to form N-substituted crotonamides. Similar to esterification, this reaction is a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org

The mechanism for amidation is analogous to esterification:

Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons. youtube.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, eliminating a crotonate ion.

Proton Transfer: A proton is transferred from the nitrogen atom to a base, yielding the stable amide and crotonic acid. saskoer.ca

Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the crotonic acid formed as a byproduct. libretexts.org

Reactant Amine Product Amide Byproduct
AmmoniaCrotonamide (B15916)Crotonic acid
EthylamineN-EthylcrotonamideCrotonic acid
DiethylamineN,N-DiethylcrotonamideCrotonic acid

This table illustrates typical amidation reactions of this compound.

Addition Reactions of this compound

The carbon-carbon double bond in this compound is susceptible to addition reactions. This reactivity is a key feature that distinguishes it from saturated anhydrides. These reactions can occur via various mechanisms, including electrophilic and nucleophilic additions. For instance, the addition of bromine to the double bond of related crotonate systems has been demonstrated. uni.edu While a palladium-catalyzed addition of other anhydrides to alkenes has been reported, the addition of this compound under these specific conditions did not proceed. rsc.org

Mechanisms of Unsaturation-Driven Reactions

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor, enabling a range of conjugate addition reactions. This reactivity is particularly relevant in biological contexts and for the synthesis of complex molecules.

The electron-withdrawing nature of the anhydride group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles like thiols. This is known as a Michael-type or conjugate addition. nih.govusm.edu In a biological setting, the thiol groups of cysteine residues in proteins can react with α,β-unsaturated carbonyls. nih.gov

The mechanism for the thia-Michael addition involves:

Thiolate Formation: In the presence of a base, a thiol is deprotonated to form a more nucleophilic thiolate anion. nsf.gov

Nucleophilic Attack: The thiolate attacks the β-carbon of the unsaturated system of the this compound. rsc.org

Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically by a solvent molecule or a protonated base, to yield the final adduct.

This reaction is of significant interest in the field of covalent inhibitors and chemical biology, where the modification of specific cysteine residues can modulate protein function. nih.gov The reaction between thiols and anhydrides can lead to the formation of a thioester. nsf.gov

Thiol Nucleophile Resulting Adduct Significance
CysteineCysteine-crotonyl adductProtein modification, covalent inhibition nih.gov
GlutathioneGlutathione-crotonyl adductCellular detoxification pathways
Mercaptoethanol3-(2-hydroxyethylthio)butyric anhydride derivativeModel reaction for biological systems

This table presents examples of Michael-type additions with biologically relevant thiols.

The double bond of this compound can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then propagate a chain reaction or be terminated. Radical additions are a cornerstone of polymer chemistry. cmu.edu For instance, crotonic acid can be copolymerized with other monomers via a radical mechanism. chemcess.com While specific studies focusing solely on the radical addition to this compound are not abundant, the principles are transferable from related unsaturated systems. It has been noted that the addition of a primary alkyl radical to methyl crotonate is significantly slower than to methyl acrylate, suggesting steric and electronic effects play a crucial role. cmu.edu The radical copolymerization of N-isopropylacrylamide with maleic and citraconic anhydrides has been studied, indicating that anhydrides can participate in such reactions. researchgate.net

Polymerization and Copolymerization Studies Involving Crotonic Anhydride

Homopolymerization of Crotonic Anhydride (B1165640)

The homopolymerization of crotonic anhydride is not a readily observed phenomenon. Similar to other derivatives of crotonic acid, such as alkyl crotonates, this compound exhibits a negligible ability to undergo homopolymerization through conventional free radical pathways. acs.org This reluctance to polymerize is primarily attributed to the steric hindrance caused by the β-methyl group, which impedes the approach of the incoming monomer to the growing polymer chain. Additionally, the potential for degradative chain transfer reactions involving the allylic protons of the methyl group can further inhibit the formation of high molecular weight polymers.

While common radical initiators like azobisisobutyronitrile (AIBN) are ineffective in initiating the homopolymerization of crotonates, the possibility of polymerization under different conditions, such as high pressure or with specific catalysts, remains an area for further investigation. acs.org However, based on current literature, poly(this compound) is not a commonly synthesized polymer.

Copolymerization with Vinyl Monomers

In contrast to its inertness towards homopolymerization, this compound can participate in copolymerization reactions with various vinyl monomers. This allows for the incorporation of the crotonate functionality into polymer chains, thereby modifying the properties of the resulting copolymers.

A notable example of the copolymerization involving a crotonic moiety is the free radical terpolymerization with maleic anhydride and vinyl acetate (B1210297). Research has demonstrated the synthesis of a terpolymer from maleic anhydride (as a half-ester), crotonic acid, and vinyl acetate using benzoyl peroxide as an initiator. In this process, the three monomers polymerize concurrently to form a terpolymer.

The reaction is typically carried out at temperatures between 75-80°C. The resulting terpolymers are white, solid substances that are soluble in a range of organic solvents and have molecular weights in the range of 8,394 to 18,434 g/mol . These terpolymers have potential applications as film-forming agents.

Table 1: Synthesis of Terpolymer of Maleic Anhydride, Crotonic Acid, and Vinyl Acetate

Monomer Feed Composition (mole %)Resulting Terpolymer Molecular Weight ( g/mol )
MA: 7.57, CA: 8.9, VA: 83.5Not specified in provided abstract
Varied monomeric ratios8,394 - 18,434

MA: Maleic Anhydride, CA: Crotonic Acid, VA: Vinyl Acetate

Derivatives of crotonic acid have shown a propensity for alternating copolymerization with specific comonomers. For instance, butyl crotonate has been successfully copolymerized with 2-methylen-1,3-dioxepane (MDO) to form alternating copolymers. nih.gov This alternating behavior is driven by the donor-acceptor characteristics of the comonomers.

The reactivity ratios for the copolymerization of butyl crotonate (BCr) and MDO were found to be significantly less than one (r_MDO = 0.105 and r_BCr = 0.017), which is a strong indicator of a tendency towards alternation. nih.gov The resulting copolymers have a perfectly alternating structure, with each monomer unit appearing in a regular sequence along the polymer chain. This precise control over the polymer microstructure is crucial for tailoring the material's properties. While this example uses a crotonic acid ester, it provides a strong indication that this compound, with its electron-withdrawing anhydride group, could potentially undergo alternating copolymerization with suitable electron-donor monomers. Further research in this area would be beneficial. It has also been noted that alternating copolymers can be formed when cyclic ketene (B1206846) acetals are copolymerized with maleic and itaconic anhydride. nih.gov

Graft Copolymerization Techniques

Graft copolymerization is a versatile method for modifying the properties of a pre-existing polymer backbone by attaching side chains of a different monomer. While there is extensive literature on the graft copolymerization of maleic anhydride onto various polymer backbones, specific examples detailing the use of this compound in this context are scarce.

The general principle of grafting anhydrides onto polymer backbones, such as polypropylene (B1209903), involves creating active sites on the backbone, typically through the use of a free radical initiator. These active sites then initiate the polymerization of the anhydride monomer, leading to the formation of grafted side chains. This process can be carried out in solution or in the melt using reactive extrusion.

Given the lower reactivity of the crotonic double bond compared to the maleic double bond, it is expected that the efficiency of grafting this compound would be lower than that of maleic anhydride under similar reaction conditions. However, the introduction of the crotonate functionality through grafting could still be a viable route to impart specific properties, such as improved adhesion or compatibility, to the base polymer. Further research is needed to explore the potential of this compound in graft copolymerization.

Influence of Reaction Conditions on Polymer Microstructure and Molecular Weight

The conditions under which polymerization is carried out have a profound impact on the resulting polymer's microstructure and molecular weight. Key parameters include the type and concentration of the initiator, temperature, solvent, and monomer concentrations.

The choice of initiator is critical in controlling the polymerization process. In the context of free radical polymerization involving this compound and its derivatives, the initiator's primary role is to generate free radicals that initiate the polymerization chain.

In the terpolymerization of maleic anhydride, crotonic acid, and vinyl acetate, benzoyl peroxide was used as the initiator. The concentration of the initiator would be expected to influence both the rate of polymerization and the final molecular weight of the terpolymer; higher initiator concentrations generally lead to a faster rate but lower molecular weight due to an increased rate of termination reactions.

The nature of the initiator can also influence the mechanism of polymerization. For instance, in the anionic ring-opening polymerization of β-butyrolactone, the basicity and nucleophilicity of the initiator determine the reaction pathway, which can lead to the formation of crotonate species that then act as the true initiator. mdpi.com This highlights that the interaction between the initiator and the monomer system is a key factor in determining the outcome of the polymerization. While this is not a direct polymerization of this compound, it provides insight into the reactivity of the crotonate structure in the presence of different initiator types.

Studies on the reaction of this compound with wood have also provided insights into its reactivity. The activation energy for the reaction of this compound with Corsican pine was determined to be in the order of 30 kJ mol⁻¹, and with Scots pine, approximately 40 kJ mol⁻¹. tubitak.gov.tr These kinetic parameters, although not from a polymerization reaction, are indicative of the inherent reactivity of the this compound molecule and can inform the selection of appropriate reaction conditions for polymerization.

Solvent Effects on Polymerization

The solvent medium plays a multifaceted role in the polymerization of this compound, influencing the process through polarity, viscosity, and potential interactions with the monomer and the growing polymer chain. Research in this area has explored how different solvents can alter the rate of polymerization and the properties of the final polymer.

General Principles of Solvent Effects in Polymerization:

In radical polymerization, the choice of solvent can impact the initiation, propagation, and termination steps. While often considered less influential than in ionic polymerizations, solvent effects in radical processes are well-documented. flinders.edu.auadvancedsciencenews.com For instance, the polarity of the solvent can influence the rate of decomposition of the initiator and the reactivity of the propagating radicals. unipd.itresearchgate.net In atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, the solvent can significantly affect the activation rate constant, with polar solvents sometimes leading to faster polymerization rates. unipd.itresearchgate.net

In anionic polymerization, the solvent's role is even more pronounced. ethernet.edu.et Polar solvents, particularly those capable of solvating cations, can significantly influence the nature of the ion pair at the growing chain end. This, in turn, affects the polymerization kinetics and the stereochemistry of the resulting polymer. ethernet.edu.etnih.govresearchgate.net

Observed Solvent Effects in Related Systems:

Direct and detailed studies on the solvent effects specifically for this compound polymerization are limited in publicly available literature. However, valuable inferences can be drawn from studies on structurally similar monomers, such as maleic anhydride and crotonic acid derivatives.

For instance, in the copolymerization of maleic anhydride with styrene (B11656), the choice of solvent has been shown to alter the apparent reactivity ratios of the monomers. tue.nl This phenomenon, sometimes referred to as the "bootstrap effect," suggests that the solvent can influence the local concentration of monomers around the propagating radical, thereby affecting the copolymer composition. tue.nl

Furthermore, studies on the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) have demonstrated that hydrogen-bonding solvents can significantly impact the propagation rate coefficient. mdpi.com Given the potential for hydrogen bonding interactions with the carbonyl groups of this compound, it is plausible that protic solvents could similarly influence its polymerization kinetics.

The following table summarizes general trends of solvent effects observed in radical and anionic polymerizations of vinyl monomers, which can provide a framework for understanding potential solvent influences on this compound polymerization.

Polymerization TypeSolvent PropertyGeneral Effect on Polymerization
Radical Polymerization PolarityCan influence initiator decomposition rate and radical reactivity. unipd.itresearchgate.net
Hydrogen BondingCan affect the reactivity of monomers with functional groups capable of hydrogen bonding. mdpi.com
Chain TransferSome solvents can act as chain transfer agents, reducing the polymer's molecular weight.
Anionic Polymerization Polarity (especially in polar aprotic solvents)Can increase the separation of the ion pair at the growing chain end, leading to a faster propagation rate. ethernet.edu.etnih.gov
Cation SolvationSolvents that effectively solvate the counter-ion can lead to "freer" anions, increasing reactivity. ethernet.edu.et
TemperatureIn polar solvents, anionic polymerizations often require cryogenic temperatures to control the reaction. nih.gov

Detailed Research Findings:

Despite a comprehensive search of available literature, specific experimental data tables detailing the effect of various solvents on the polymerization of this compound (e.g., comparing polymerization rates, molecular weights, and polydispersity indices in different solvents) could not be located. Research has focused more on the copolymerization of related monomers like crotonic acid and maleic anhydride, often in the context of specific applications. pjsir.orgresearchgate.net For example, the terpolymerization of maleic anhydride, crotonic acid, and vinyl acetate has been studied, with the resulting terpolymer being soluble in a range of organic solvents like DMF, THF, alcohols, MEK, and ethyl acetate. pjsir.org However, this study does not provide a comparative analysis of how each solvent individually affects the polymerization kinetics or polymer properties.

Future research would benefit from a systematic investigation into the role of solvent polarity, viscosity, and specific solvent-monomer interactions on both the homo- and copolymerization of this compound. Such studies would be invaluable for optimizing reaction conditions to tailor the properties of the resulting polymers for specific applications.

Derivatization and Functionalization of Biomolecules and Materials with Crotonic Anhydride

Chitosan (B1678972) Functionalization with Crotonoyl Groups

The introduction of crotonoyl groups to chitosan, a naturally occurring polysaccharide, via crotonic anhydride (B1165640) has been shown to alter its physicochemical properties, enhancing its potential for various applications.

N-Acylation Methodology and Reaction Parameters

The primary method for introducing crotonoyl groups onto the chitosan backbone is through an N-acylation reaction. acs.org This process typically involves dissolving chitosan in a dilute acidic solution, such as acetic acid, to protonate the amino groups and render the polymer water-soluble. acs.org Crotonic anhydride is then introduced into the chitosan solution. acs.org The reaction specifically targets the primary amino groups (-NH2) on the glucosamine (B1671600) units of the chitosan chain.

The synthesis of crotonoylated chitosan can be carried out by preparing a 1% w/v chitosan solution in 3% acetic acid. acs.org To this solution, varying molar concentrations of this compound are added to achieve different degrees of substitution. acs.org The reaction proceeds as a single-step N-acylation, where the nucleophilic amino groups attack the electrophilic carbonyl carbon of the anhydride, leading to the formation of an amide bond and the introduction of the crotonoyl group. acs.org

Table 1: Synthesis Parameters for Crotonoylated Chitosan Derivatives

Parameter Low Crotonoylated Chitosan Medium Crotonoylated Chitosan High Crotonoylated Chitosan
Mass of Chitosan 1 g 1 g 1 g
Volume of 3% Acetic Acid 100 mL 100 mL 100 mL
Moles of this compound 0.0025 mol 0.005 mol 0.01 mol

Data sourced from acs.org

Impact of Degree of Substitution on Derivative Behavior

The degree of substitution (DS), which refers to the percentage of amino groups that have been acylated, significantly influences the behavior of the resulting chitosan derivative.

Charge and Electrophoretic Mobility: Chitosan is a cationic polymer due to the protonation of its amino groups in acidic media. acs.org The N-acylation with crotonoyl groups consumes these primary amines, leading to a reduction in the net positive charge of the polymer. acs.org Consequently, the electrophoretic mobility of crotonoylated chitosan decreases as the degree of substitution increases. acs.org This reduction in positive charge is also influenced by the pH of the solution. acs.org

Mucoadhesive Properties: The modification of chitosan with crotonoyl groups has been explored to enhance its mucoadhesive properties. acs.org While the cationic nature of chitosan contributes to its mucoadhesion through electrostatic interactions with negatively charged mucin, the introduction of crotonoyl groups can offer alternative adhesion mechanisms. acs.org A specific crotonoylated chitosan with a degree of substitution of 26.1% demonstrated superior mucosal retention. acs.org

Thermal Stability: The thermal stability of chitosan derivatives can be influenced by the degree of substitution. Generally, the thermal stability of modified chitosan is found to be different from the parent polymer. For instance, N-cinnamoyl chitosan was found to be less thermally stable than chitosan, with the activation energy of degradation being lower for the derivative. nih.gov While specific data on crotonoylated chitosan is limited, it is expected that the introduction of new functional groups would alter the thermal degradation profile. nih.govnih.gov

Swelling Behavior: The swelling ratio of chitosan-based materials is affected by the crosslinking density and the presence of functional groups. acs.orgresearchgate.net The introduction of hydrophobic crotonoyl groups could potentially decrease the swelling ratio in aqueous media compared to unmodified chitosan. The swelling behavior is also highly dependent on the pH of the surrounding medium. researchgate.netbiorxiv.org

Gelatin Functionalization with Crotonoyl Groups

Gelatin, a protein derived from collagen, possesses reactive amine and hydroxyl groups that can be functionalized with this compound to enhance its properties for applications such as mucoadhesive delivery systems. acs.orgresearchgate.net

Amine and Hydroxyl Group Reactivity in Gelatin Functionalization

Gelatin's molecular structure contains various reactive sites, including the ε-amino groups of lysine (B10760008) residues, as well as hydroxyl groups on amino acid residues like hydroxyproline (B1673980) and serine. acs.org When gelatin is reacted with this compound, the primary reaction is the acylation of the highly nucleophilic amine groups, forming stable amide bonds. acs.orgresearchgate.net However, reactions with hydroxyl groups to form ester linkages are also possible, particularly with increased reaction times or higher concentrations of the anhydride. acs.org The successful modification of gelatin with crotonoyl groups has been confirmed using spectroscopic techniques and colorimetric assays that quantify the remaining free amino groups. researchgate.net

Influence of Molar Ratios in Functionalization

The extent of gelatin functionalization, or the degree of functionalization (DoF), is directly influenced by the molar ratio of this compound to the free amino groups in the gelatin. acs.orgresearchgate.net By varying this molar ratio, a series of crotonoylated gelatins (Gel-CA) with different DoFs can be synthesized. researchgate.net The synthesis is typically carried out in a buffered solution, such as PBS at pH 7.4, and at a slightly elevated temperature (e.g., 50 °C) to ensure gelatin is in a solution state. acs.org The pH of the reaction is often maintained around 8.5 to facilitate the reaction. researchgate.net The resulting DoF can be quantified using methods like 1H NMR spectroscopy and the TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay, which confirms the consumption of primary amine groups. acs.orgresearchgate.net This control over the DoF allows for the fine-tuning of the properties of the modified gelatin, such as its mucoadhesiveness. researchgate.net

Table 2: Research Findings on Gelatin Functionalization with this compound

Research Aspect Key Findings References
Reactive Groups Amine and hydroxyl groups on gelatin are reactive sites for this compound. acs.org
Primary Reaction N-acylation of lysine residues is the predominant reaction. acs.orgresearchgate.net
Synthesis Conditions Reaction is typically performed in PBS at pH 7.4-8.5 and 50°C. acs.orgresearchgate.net
Control of Functionalization The degree of functionalization is controlled by the molar ratio of this compound to gelatin's free amines. acs.orgresearchgate.net
Enhanced Properties Modification with crotonoyl groups enhances the mucoadhesive properties of gelatin. researchgate.net

Linear Polyethylenimine (L-PEI) Modification

Linear polyethylenimine (L-PEI) is a cationic polymer with a high density of secondary amine groups, making it a candidate for various biomedical applications. However, its inherent toxicity can be a limitation. Modification with this compound is a strategy to reduce its toxicity and enhance its functionality. acs.orgnih.govreading.ac.uk

The modification of L-PEI with this compound involves an acylation reaction of the secondary amine groups along the polymer backbone. acs.orgnih.gov The synthesis can be performed by reacting L-PEI, often derived from the acidic hydrolysis of poly(2-ethyl-2-oxazoline), with this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO), with a base such as triethylamine (B128534) added to the reaction mixture. acs.orgnih.gov The mixture is typically stirred overnight at a moderate temperature (e.g., 40 °C). acs.org The resulting crotonylated L-PEI is then purified, for example, by dialysis. acs.org

The degree of substitution for crotonylated L-PEI has been reported to be as high as 93%. acs.orgnih.gov This high degree of modification significantly alters the polymer's properties. The introduction of the crotonoyl groups can enhance the mucoadhesive properties of L-PEI, likely through covalent bonding between the unsaturated C=C moieties of the crotonoyl group and thiol groups present in mucin. acs.orgnih.govreading.ac.uk This modification has also been shown to mitigate the toxicity associated with the parent L-PEI. nih.govreading.ac.uk

Table 3: Summary of Linear Polyethylenimine (L-PEI) Modification with this compound

Parameter Details References
Starting Material Linear Polyethylenimine (L-PEI) acs.orgnih.gov
Reactant This compound acs.orgnih.gov
Solvent Dimethyl Sulfoxide (DMSO) acs.org
Base Triethylamine acs.org
Reaction Conditions 40 °C, overnight stirring acs.org
Degree of Substitution Up to 93% acs.orgnih.gov
Resulting Properties Enhanced mucoadhesion, reduced toxicity acs.orgnih.govreading.ac.uk

Introduction of Crotonoyl Groups to L-PEI Backbones

Linear poly(ethylene imine) (L-PEI) is a polymer with significant potential in applications like gene delivery and pharmaceutical formulations. nih.govresearchgate.net However, its inherent toxicity and limited biocompatibility, attributed to the presence of secondary amine groups, pose challenges. nih.govresearchgate.net To mitigate these issues and enhance functionality, researchers have turned to modifying L-PEI with various organic anhydrides, including this compound. nih.govresearchgate.net

The modification process involves the reaction of this compound with the secondary amine groups along the L-PEI backbone. nih.gov This reaction, known as acylation, results in the formation of new amide groups and the introduction of crotonoyl groups as side chains. nih.gov The successful modification and the structure of the resulting crotonylated L-PEI have been confirmed using spectroscopic methods such as 1H NMR and FTIR. nih.govacs.org For instance, studies have achieved a high degree of modification, with up to 93% of the available amine groups being crotonylated. nih.gov This chemical transformation effectively reduces the toxicity associated with the parent L-PEI. nih.gov Furthermore, the introduced crotonoyl groups, with their unsaturated C=C bonds, have been shown to impart strong mucoadhesive properties to the polymer, likely through covalent bonding with thiol groups in mucin. nih.govresearchgate.net

Table 1: L-PEI Modification with this compound

Property Finding Source(s)
Modification Reaction Acylation of secondary amines on L-PEI with this compound. nih.gov
Resulting Polymer Crotonylated L-PEI nih.gov
Degree of Crotonylation Up to 93% nih.gov
Key Functional Group Introduced Crotonoyl group with a C=C unsaturated bond nih.govresearchgate.net
Enhanced Property Strong mucoadhesion at pH 7.4 nih.govresearchgate.net
Reduced Property Toxicity compared to unmodified L-PEI nih.gov

This table summarizes the key findings related to the introduction of crotonoyl groups to L-PEI backbones.

Lignin (B12514952) Functionalization for Polymer Applications

Lignin, an abundant natural polymer, is a promising renewable feedstock for creating more sustainable materials. mdpi.com However, its inherent chemical structure and properties often limit its direct use in polymer applications. mdpi.com Chemical modification, or functionalization, is a key strategy to overcome these limitations and enhance lignin's reactivity and compatibility with other polymers. mdpi.comresearchgate.net One such modification involves the use of this compound to introduce new functional groups onto the lignin molecule. mdpi.comncsu.edu

Introduction of Polymerizable Double Bonds via Crotonoyl Groups

The reaction between lignin and this compound introduces ester groups onto the lignin structure by reacting with its hydroxyl groups. mdpi.comncsu.edu This process, known as esterification, effectively attaches crotonoyl groups, which contain polymerizable carbon-carbon double bonds. rsc.orgresearchgate.net For example, organosolv pine lignin has been successfully modified with this compound to replace hydroxyl groups with a four-carbon ester structure. mdpi.com Similarly, pine kraft lignin and lignin from soda pulping have been esterified using this compound with 1-methylimidazole (B24206) as a catalyst at 120 °C. ncsu.eduresearchgate.net

The introduction of these double bonds transforms lignin into a reactive macromonomer that can participate in polymerization reactions. rsc.org Specifically, the crotonylated lignin can undergo thermally initiated free-radical polymerization. researchgate.net When heated, lignin crotonate shows a significant increase in its storage modulus (E′), indicating cross-linking, a behavior not observed in similar lignins modified with saturated anhydrides like butyric anhydride. rsc.orgresearchgate.net This demonstrates that the introduced crotonyl groups provide the necessary reactivity for thermal curing, making functionalized lignin a viable component in the development of new polymer composites. rsc.orgresearchgate.net

Table 2: Research Findings on Lignin Functionalization with this compound

Lignin Type Reagents Reaction Conditions Outcome Source(s)
Organosolv pine lignin This compound Not specified Replacement of hydroxyl groups with four-carbon ester structures. mdpi.com
Pine kraft softwood lignin and soda pulping lignin This compound, 1-methylimidazole (catalyst) 120 °C for 24 h Extensive esterification of lignin. ncsu.eduresearchgate.net
Technical lignin This compound Not specified Lignin crotonate susceptible to thermally initiated free radical polymerization. researchgate.net

This interactive table details research findings on the functionalization of lignin with this compound.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials that can be chemically altered after their initial synthesis, a process known as postsynthetic modification (PSM). nih.govescholarship.orgrsc.org This technique allows for the introduction of new functional groups, broadening the potential applications of these materials. escholarship.orgacs.org Anhydrides, including this compound, have been successfully employed as reagents in the PSM of MOFs. nih.govuwo.caresearchgate.net

Anhydride-Mediated Functionalization of Amine-Containing MOFs

MOFs that contain amine functionalities, such as those constructed with 2-aminobenzene-1,4-dicarboxylic acid linkers (e.g., IRMOF-3 and UiO-66-NH2), are particularly amenable to PSM with anhydrides. nih.govresearchgate.netescholarship.org The amine groups within the MOF structure are nucleophilic and can react with this compound to form amide bonds. nih.gov This covalent modification introduces crotonoyl groups into the MOF's pores without compromising the integrity of the framework. researchgate.netescholarship.org The reactivity of the amine groups toward anhydrides is generally higher than that of other functional groups like hydroxyls, allowing for selective functionalization in bifunctional MOFs. nih.gov This method provides a straightforward way to install reactive alkene functionalities throughout the MOF lattice. escholarship.org

Control of Functional Group Abundance in MOF Lattices

A significant advantage of PSM is the ability to control the amount of functionalization within the MOF. scispace.comresearchgate.net By adjusting reaction conditions such as time and reagent concentration, it is possible to control the relative abundance of different functional groups introduced into the framework. escholarship.orgscispace.com For example, in studies involving the tandem modification of IRMOF-3 with multiple anhydrides and isocyanates, including this compound, researchers were able to quantify the relative amounts of each new functional group. escholarship.org In one instance, a modified MOF was found to contain 13% of the crotonamide (B15916) product alongside other functional groups. escholarship.org This level of control is crucial for systematically tuning the properties of MOFs for specific applications by creating a well-defined chemical environment within the pores. researchgate.net

Table 3: Anhydride-Mediated Functionalization of Amine-Containing MOFs

MOF Functional Group Modifying Reagent Outcome Source(s)
KSU-1 Amine and Hydroxyl Acid Anhydrides Independent functionalization of amine groups due to higher nucleophilicity. nih.gov
IRMOF-3 Amine This compound Introduction of crotonoyl groups. escholarship.org
UiO-66-NH2 Amine Various Anhydrides Covalent post-synthetic modification with controlled extent of reaction. researchgate.net

This table summarizes research on the functionalization of amine-containing MOFs using anhydrides.

Synthesis of N-substituted Polycrotonic Acid Derivatives

The synthesis of N-substituted polycrotonic acid derivatives can be achieved through the reaction of polycrotonic acid with various compounds, including anhydrides. sphinxsai.comsphinxsai.com One documented approach involves a multi-step synthesis. sphinxsai.com First, crotonic acid is polymerized using an initiator like ammonium (B1175870) persulfate to form polycrotonic acid. sphinxsai.com This polymer then reacts with a molecule containing an amine group, such as proflavine (B1679165). sphinxsai.com Subsequently, the remaining functional groups on the incorporated molecule can be used for further reactions, such as ring-opening reactions with different acid anhydrides like phthalic anhydride, citraconic anhydride, and methylsuccinic anhydride. sphinxsai.com

This synthetic route results in a series of N-substituted polycrotonic acid derivatives (A1-A5) in satisfactory yields. sphinxsai.comsphinxsai.com The structures of these newly synthesized compounds have been confirmed using spectral analysis techniques, including FT-IR and 1HNMR. sphinxsai.comsphinxsai.com The thermal stability of these derivatives has also been evaluated using Differential Scanning Calorimetry (DSC), which indicated they possess high thermal stability. sphinxsai.com This method demonstrates the versatility of using anhydrides to create a variety of N-substituted polycrotonic acid derivatives with potentially diverse properties and applications. sphinxsai.com

Reaction with Proflavine and Other Acid Anhydrides

The acylation of the diaminoacridine dye, proflavine, represents a specific application of anhydride chemistry to modify biomolecules. Research has demonstrated that proflavine can be selectively acylated, for example, using acetic anhydride to yield mono-N-(6-amino-3-acridinyl)acetamide in a regioselective reaction without needing to protect the second amino group. researchgate.net

A more complex derivatization strategy involves the use of polycrotonic acid in conjunction with proflavine and other acid anhydrides. sphinxsai.comsphinxsai.com In a multi-step synthesis, crotonic acid is first polymerized using an initiator like ammonium persulfate. sphinxsai.com The resulting polycrotonic acid is then reacted with one of the amine groups of proflavine. sphinxsai.com The second, still free, amine group on the proflavine moiety is subsequently used to open the ring of different acid anhydrides, leading to a series of N-substituted polycrotonic acid derivatives. sphinxsai.comsphinxsai.com

This synthetic approach has been used to prepare a series of five compounds (designated A1-A5) by reacting the polycrotonic acid-proflavine conjugate with phthalic anhydride, citraconic anhydride, and methylsuccinic anhydride. sphinxsai.comsphinxsai.com The structures of these final products were confirmed using spectral analysis techniques, including FT-IR and 1H-NMR. sphinxsai.comresearchgate.net For example, 1H-NMR analysis of one of the resulting compounds showed characteristic signals at δ 6.56-7.501, attributed to aromatic protons. sphinxsai.com The thermal stability of the synthesized compounds was also evaluated and they were found to have high thermal stability. sphinxsai.comsphinxsai.com

The table below summarizes the research findings for the synthesis of N-substituted polycrotonic acid-proflavine derivatives using various acid anhydrides.

Compound IDReactantsKey Structural FeatureReported Findings
A1-A5 (Series)Polycrotonic acid, Proflavine, Phthalic anhydride, Citraconic anhydride, Methylsuccinic anhydrideN-substituted polycrotonic acid with a proflavine linker and a terminal group from the respective anhydrideSynthesized in satisfactory yields; Structures confirmed by FT-IR and 1H-NMR; High thermal stability observed via DSC. sphinxsai.comsphinxsai.com

Advanced Analytical Characterization of Crotonic Anhydride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the analytical chemist's arsenal (B13267) for the study of crotonic anhydride (B1165640). By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals a wealth of structural information.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of crotonic anhydride, the FT-IR spectrum is characterized by strong absorption bands indicative of its anhydride and unsaturated nature. researchgate.net The most prominent features are the dual carbonyl (C=O) stretching vibrations, a hallmark of anhydrides, which appear at distinct frequencies due to symmetric and asymmetric stretching modes. Additionally, the presence of a carbon-carbon double bond (C=C) within the crotonyl group gives rise to a characteristic stretching vibration. The C-H bonds of the alkene and methyl groups also produce noticeable absorption bands. researchgate.net The modification of other molecules with this compound, such as the functionalization of chitosan (B1678972) or linear polyethylenimine, can be monitored by the appearance of these characteristic anhydride and alkene peaks in the FT-IR spectrum of the resulting derivative. reading.ac.ukreading.ac.uk

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O Asymmetric Stretch ~1820-1800
C=O Symmetric Stretch ~1750-1730
C=C Stretch ~1655

Note: The exact wavenumbers can vary slightly depending on the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms in this compound and its derivatives. reading.ac.uk The ¹H NMR spectrum of this compound typically displays distinct signals for the vinyl and methyl protons. researchgate.netresearchgate.net The vinyl protons, being in different chemical environments, often appear as a complex multiplet or as distinct doublet of quartets due to coupling with each other and with the methyl protons. The methyl group protons typically appear as a doublet. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. reading.ac.uk In studies involving the synthesis of derivatives, such as crotonylated chitosan, the appearance of new signals corresponding to the crotonyl group protons confirms successful modification. bjpharm.org.uk

Table 2: Typical ¹H NMR Chemical Shifts for this compound

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
Vinyl Proton (α to C=O) ~5.8-6.0 Doublet of Quartets
Vinyl Proton (β to C=O) ~7.0-7.2 Doublet of Quartets

Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used. core.ac.uk

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the anhydride group are particularly diagnostic, appearing at the downfield end of the spectrum. A signal around 161 ppm can be assigned to the carbonyl carbons of this compound. researchgate.net The two olefinic carbons of the carbon-carbon double bond also give rise to distinct signals in the alkene region of the spectrum. core.ac.ukrsc.org The methyl carbon appears at the upfield end of the spectrum. This technique is invaluable for confirming the carbon framework and identifying the presence of key functional groups. oregonstate.educhemicalbook.com

Table 3: Typical ¹³C NMR Chemical Shifts for this compound | Carbon Environment | Typical Chemical Shift (δ, ppm) | |---|---|---| | Carbonyl Carbon (C=O) | ~161-166 | | Alkene Carbon (α to C=O) | ~123 | | Alkene Carbon (β to C=O) | ~144 | | Methyl Carbon (-CH₃) | ~18 |

Note: Chemical shifts are referenced to an internal standard and can be affected by the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (154.16 g/mol ). core.ac.uk Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of a crotonyl radical or neutral molecules like carbon monoxide and ketene (B1206846), leading to characteristic fragment ions. scite.ai For instance, a prominent peak at m/z 69, corresponding to the crotonyl cation, is often observed. chemicalbook.com Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) have been used to identify this compound as a thermal degradation product of polymers like poly(3-hydroxybutyrate). researchgate.net

Table 4: Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Ion
154 [C₈H₁₀O₃]⁺ (Molecular Ion)
126 [M - CO]⁺
86 [C₄H₆O₂]⁺
69 [C₄H₅O]⁺ (Crotonyl cation)

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Chromatographic Separation and Characterization Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its derivatives. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. oup.com In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and quantification. google.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying the components of a mixture with high sensitivity and specificity. nih.gov Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can also be employed, especially for the analysis of less volatile derivatives of this compound. scispace.com For instance, LC-UV/MS has been used to analyze products from reactions involving this compound. scispace.com

Rheological and Colloidal Characterization

The rheological and colloidal properties of solutions containing polymers derived from this compound are critical for many applications, influencing factors like flow behavior, stability, and interactions with other components.

Viscosity measurements are fundamental in characterizing the behavior of polymer solutions. The intrinsic viscosity, determined by extrapolating the viscosity of dilute solutions to zero concentration, is related to the polymer's molecular weight. pjsir.orgresearchgate.net For example, the intrinsic viscosity of poly(acrylic acid-co-crotonic acid) copolymers was measured in a NaNO3 solution to estimate their average molecular weights. researchgate.net Similarly, the viscosity of dilute solutions of a terpolymer of maleic anhydride, crotonic acid, and vinyl acetate (B1210297) was measured using an Ostwald viscometer. pjsir.org

Viscosity can also be used to determine the isoelectric point of polyampholytes, such as gelatin modified with this compound. acs.orgresearchgate.netacs.org At the isoelectric point, the polymer has a net neutral charge, leading to a more compact conformation and, consequently, a minimum in the solution's viscosity. acs.org

Table 2: Viscosity-Derived Properties of this compound-Related Polymers

Polymer System Measurement Purpose Reference
Acrylamide-crotonic acid copolymer Intrinsic viscosity Molecular weight determination pjsir.org
Maleic anhydride-crotonic acid-vinyl acetate terpolymer Dilute solution viscosity Molecular weight calculation pjsir.org
Poly(acrylic acid-co-crotonic acid) Intrinsic viscosity Molecular weight estimation researchgate.net

This table highlights how viscosity measurements are applied to characterize polymers involving this compound, from determining molecular weight to identifying key colloidal properties.

Electrophoretic mobility measurements provide direct information about the surface charge of particles or macromolecules in a solution as a function of pH. nih.govacs.org This technique is particularly useful for characterizing polyampholytic polymers, which contain both acidic and basic groups. The isoelectric point (IEP), the pH at which the net charge is zero, can be precisely determined from the pH where the electrophoretic mobility is zero. nih.govacs.orgresearchgate.net

For instance, the electrophoretic mobility of linear polyethyleneimine (L-PEI) modified with this compound was studied across a broad pH range. nih.govacs.org Unlike its maleylated and succinylated counterparts, which are polyampholytes and exhibit an isoelectric point, crotonylated L-PEI does not show this behavior. nih.govacs.org In another study, electrophoretic mobility was used to determine the isoelectric point of gelatin modified with this compound, providing complementary data to viscosity measurements. acs.orgresearchgate.netacs.org

Turbidimetric studies, which measure the cloudiness of a solution, are employed to investigate the solubility and phase behavior of polymers in response to changes in environmental conditions like pH or temperature. nih.govacs.orgresearchgate.net For polyampholytes, the turbidity of a solution is often maximal at the isoelectric point, where the polymer's low net charge leads to aggregation and reduced solubility. nih.govacs.orgreading.ac.uk

Studies on linear polyethyleneimine (L-PEI) modified with various anhydrides have shown that while maleylated and succinylated L-PEI exhibit pH-dependent turbidity with a clear maximum at their isoelectric points, crotonylated L-PEI does not display this pH-dependent solubility behavior. nih.govacs.org This indicates that the introduction of the crotonoyl group does not impart significant polyampholytic character to the polymer under the conditions studied. nih.govacs.org

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. In the study of this compound derivatives, particularly polymers and modified materials, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable insights into their thermal stability and degradation profiles.

Differential Scanning Calorimetry (DSC) for Thermal Stability of Derivatives

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is widely used to determine the thermal properties of polymers and other materials, such as the glass transition temperature (Tg), melting point, and crystallization behavior. torontech.com

The thermal stability of various copolymers derived from crotonic acid has been investigated using DSC. For instance, copolymers of poly(vinyl acetate-co-crotonic acid) synthesized from both bio-based and fossil-based crotonic acid exhibit a glass transition temperature (Tg) around 46–47 °C. rsc.org This indicates that the origin of the crotonic acid monomer does not significantly impact the thermal transitions of the final copolymer. rsc.org

In another study, copolymers of styrene (B11656) with maleic acid (St-co-MA), cinnamic acid (St-co-CA), and crotonic acid (St-co-CrA) were analyzed. d-nb.info The glass transition temperatures for the pure copolymers and their metal complexes with copper (II) and iron (III) were determined. The data revealed that the introduction of metal ions generally increases the Tg of the copolymers, suggesting an enhancement in thermal stability. d-nb.info For the styrene/crotonic acid copolymer (St-co-CrA), the Tg was 98.38 °C, which increased to 131.40 °C for the Cu(II) complex and significantly to 161.73 °C for the Fe(III) complex. d-nb.info

DSC has also been employed to study the interaction between ionic liquids and crotonic acid. Mixtures of the ionic liquid [EMIM][AcO] and crotonic acid were analyzed to understand the enthalpy changes associated with their thermal transitions, which is relevant for processes like the depolymerization of poly(3-hydroxybutyrate) (PHB) to crotonic acid. rsc.org

The thermal behavior of other derivatives, such as those synthesized from polycrotonic acid and various anhydrides like phthalic anhydride and citraconic anhydride, has also been characterized by their high thermal stability as indicated by DSC studies. sphinxsai.com

Table 1: Glass Transition Temperatures (Tg) of Styrene/Crotonic Acid Copolymers and their Metal Complexes

CopolymerComplexTg (°C)
Styrene/Crotonic Acid (St-co-CrA)Pure98.38
Styrene/Crotonic Acid (St-co-CrA)Cu(II) Complex131.40
Styrene/Crotonic Acid (St-co-CrA)Fe(III) Complex161.73
Data sourced from a study on the electrical properties of chelating copolymers. d-nb.info

Thermogravimetric Analysis (TGA) for Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability and composition of a material, as well as the kinetics of its decomposition. cicenergigune.com

TGA has been extensively used to evaluate the degradation profiles of this compound derivatives. For copolymers of 4-vinylpyridine (B31050) (4VPy), crotonic acid (CrA), and divinylbenzene (B73037) (DVB), TGA curves showed two distinct stages of thermodegradation. researchgate.net Interestingly, the decomposition temperatures were found to be independent of the 4VPy content in the unmodified copolymers. researchgate.net However, the N-oxide derivatives of these copolymers exhibited lower thermal stability, indicating that the introduction of N-oxide groups alters the kinetic pathways of degradation. researchgate.net

In the case of poly(vinyl acetate-co-crotonic acid) copolymers, TGA revealed a two-stage decomposition process. rsc.org The initial stage, occurring between 260 and 380 °C, is attributed to deacetylation, leading to the formation of acetic acid. rsc.org The onset temperature for degradation was slightly lower for a copolymer with a higher crotonic acid content. rsc.org

The thermal degradation of poly(3-hydroxybutyrate) (PHB) to produce crotonic acid has also been studied using TGA. acs.orgutwente.nl The degradation temperature (Tdeg) of PHB-enriched biomass was determined to be around 240 °C. acs.orgutwente.nl TGA curves demonstrated that pure PHB undergoes a one-step degradation, while PHB inclusions show at least a two-step degradation process, leaving a carbonaceous residue. researchgate.net

Furthermore, TGA has been applied to analyze modified metal-organic frameworks (MOFs). For example, IRMOF-3 samples functionalized with this compound were analyzed under a dinitrogen stream from room temperature to 600 °C to assess their thermal stability. nih.gov

Table 2: Thermal Degradation Data for Various Crotonic Acid Derivatives

MaterialDegradation StagesKey Observations
Poly(vinyl acetate-co-crotonic acid)Two stagesFirst stage (260-380 °C) involves deacetylation. rsc.org
4-vinylpyridine-co-crotonic acid-co-divinylbenzeneTwo stagesDecomposition temperatures are independent of 4VPy content. researchgate.net
N-oxide derivative of 4VPy-CrA-DVB copolymer-Lower thermal stability than the unmodified copolymer. researchgate.net
Poly(3-hydroxybutyrate) (PHB)One stageComplete degradation with no residue. researchgate.net
PHB inclusionsAt least two stagesLeaves a carbonaceous residue of about 18%. researchgate.net
This table summarizes findings from multiple TGA studies on crotonic acid derivatives.

Degradation Pathways and Mechanistic Insights of Crotonic Anhydride

Crotonic Anhydride (B1165640) Formation as a Pyrolysis Product

Crotonic anhydride has been identified as a product in the thermal degradation, or pyrolysis, of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. While the primary pyrolysis mechanism of PHB is widely recognized as a β-elimination reaction that yields crotonic acid, the formation of this compound points to more complex degradation pathways.

Poly(3-hydroxybutyrate) (PHB) Pyrolysis Mechanisms

The thermal decomposition of PHB is a multifaceted process. At elevated temperatures, the polymer chain undergoes scission, leading to the formation of various smaller molecules.

The detection of this compound and its oligomers has led to the proposal that their formation represents an additional mechanism in the pyrolysis of PHB, beyond the well-established random chain scission via β-elimination. researchgate.netrsc.orgnii.ac.jpcore.ac.uk This secondary pathway contributes to the complexity of the pyrolysis process and the variety of products observed. The presence of these anhydride compounds suggests that dehydration reactions occur alongside the main chain-scission events. rsc.org

Characterization of this compound Oligomers in Pyrolysis

The characterization of the pyrolysis products of PHB has been carried out using various analytical techniques to identify and quantify the resulting compounds, including this compound and its oligomers. These minor products have been characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Fast Atom Bombardment Mass Spectrometry (FAB-MS). researchgate.netnii.ac.jp

In ¹H-NMR spectra of PHB pyrolyzates, the signals corresponding to this compound are observed alongside those of the major product, crotonic acid. researchgate.net The presence of oligomers containing crotonyl end-groups is also evident from the spectra. researchgate.net ¹³C-NMR analysis further confirms the presence of different carbonyl carbons, with a specific signal around 161 ppm being assigned to the carbonyl carbon of this compound. researchgate.netnii.ac.jp

Mass spectrometry, particularly Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), has been instrumental in separating and identifying the various volatile products from PHB degradation, confirming the presence of crotonic acid dimers and trimers, which are related to the oligomeric forms of this compound. researchgate.netresearchgate.net FTIR analysis of the pyrolyzates also shows characteristic absorption bands that indicate the formation of new chemical groups, although the bands for vinyl end groups conjugated with carbonyls can be subtle. scielo.br

Hydrolytic Degradation of this compound

The hydrolytic degradation of this compound involves the chemical breakdown of the compound in the presence of water. This reaction is a fundamental process for anhydrides and results in the formation of carboxylic acids.

The hydrolysis of an acid anhydride, such as this compound, proceeds through the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield two molecules of the corresponding carboxylic acid, in this case, crotonic acid. This reaction can be catalyzed by both acids and bases. In a basic medium, the hydroxide (B78521) ion acts as a more potent nucleophile than water, accelerating the reaction. The process ultimately neutralizes to form the carboxylate salt and water, and upon acidification, the carboxylic acid is regenerated.

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for acid anhydride hydrolysis is well-established. The stability of anhydrides to hydrolysis can be influenced by factors such as steric hindrance and the electronic effects of the substituent groups. For instance, the hydrolysis of some cyclic imides, which share the anhydride functional group, has been shown to be reversible and pH-dependent.

The table below summarizes the key degradation pathways and characterization methods discussed.

Degradation Pathway Mechanism Key Products Characterization Techniques
PHB Pyrolysis Condensation of carboxyl groupsThis compound, this compound oligomersNMR, FTIR, MS
Hydrolysis Nucleophilic attack by waterCrotonic acidGeneral chemical principles

Computational Chemistry Approaches for Crotonic Anhydride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of crotonic anhydride (B1165640), which in turn governs its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry, orbital energies, and charge distribution.

For instance, DFT calculations, such as those using the B3LYP functional with a 6-311++G** basis set, can be used to determine the optimized geometry of crotonic anhydride. cas.cz These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. The computed descriptors for this compound, including its IUPAC name, InChI, InChIKey, and SMILES string, are derived from its optimized structure. nih.gov

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the carbonyl carbon atoms, indicating their electrophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule. It can quantify the delocalization of electron density and the nature of the anhydride linkage.

Table 1: Computed Properties of this compound nih.gov

PropertyValue
Molecular Weight 154.16 g/mol
IUPAC Name [(E)-but-2-enoyl] (E)-but-2-enoate
InChI InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+
InChIKey VJDDQSBNUHLBTD-GGWOSOGESA-N
Canonical SMILES C/C=C/C(=O)OC(=O)/C=C/C
XLogP3 1.5
Exact Mass 154.062994177 Da
Monoisotopic Mass 154.062994177 Da
Topological Polar Surface Area 43.4 Ų
Heavy Atom Count 11
Formal Charge 0
Complexity 179
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 2
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a dynamic picture of this compound's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. researchgate.net

By simulating the molecule in a solvent, typically water, at a specific temperature and pressure, MD can reveal:

Conformational Preferences: this compound possesses rotational freedom around its C-O and C-C single bonds. MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its reactivity.

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for the study of how the solvent influences the conformation and dynamics of this compound. Hydrogen bonding and other intermolecular interactions with the solvent can be analyzed.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers.

Key aspects of reaction pathway modeling include:

Locating Transition States: Transition state theory is a cornerstone of this analysis. Computational methods are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction. For example, computational studies on the permanganate (B83412) oxidation of alkenes have located transition states at the B3LYP/6-31G* level of theory. cas.cz

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the reactants and products on the potential energy surface.

Kinetic and Thermodynamic Analysis: From the computed energies of reactants, transition states, and products, important kinetic and thermodynamic parameters such as activation energies, reaction enthalpies, and Gibbs free energies can be determined. This allows for the prediction of reaction rates and equilibrium constants. Studies on the thermal degradation of polyhydroxybutyrate (B1163853) (PHB) to trans-crotonic acid have utilized kinetic analysis to understand the reaction mechanism. nii.ac.jp

Structure-Activity Relationship (SAR) Prediction via Computational Models

Structure-Activity Relationship (SAR) models are computational tools used to predict the biological activity or other properties of a molecule based on its chemical structure. researchgate.net For this compound and its derivatives, SAR models can be developed to understand how structural modifications influence their reactivity or potential biological effects. ljmu.ac.uk

The development and application of SAR models for this compound would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of this compound derivatives. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the SAR model is rigorously tested using internal and external validation techniques to ensure its reliability. ljmu.ac.uk

Prediction for New Compounds: Once validated, the SAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired properties. For example, SAR studies have been used to guide the synthesis of derivatives with potent biological activity. acs.orgresearchgate.net

Emerging Applications of Crotonic Anhydride in Specialized Fields

Biomedical and Pharmaceutical Research Applications

In the pharmaceutical and biomedical sectors, crotonic anhydride (B1165640) is primarily utilized as a reagent for chemical modification and as a building block in synthesis. Its ability to introduce unsaturated crotonoyl groups onto other molecules is key to its application in developing advanced drug delivery systems and as an intermediate in the creation of pharmacologically active substances.

Mucoadhesive drug delivery systems are designed to remain in contact with mucosal tissues for an extended period, which can enhance drug absorption and bioavailability. Crotonic anhydride plays a crucial role in the chemical modification of polymers to improve their mucoadhesive strength. The introduction of crotonoyl groups via reaction with this compound can transform relatively inert polymers into highly effective mucoadhesive materials. This enhancement is often attributed to the potential for covalent bonding, specifically through a Michael-type addition reaction, between the unsaturated C=C bond of the crotonoyl group and thiol-rich subdomains of mucin, the primary protein component of mucus. acs.orgresearchgate.netnih.gov

Chitosan (B1678972), a natural biopolymer derived from chitin, is well-known for its biocompatibility and inherent mucoadhesive properties, which stem from electrostatic interactions between its protonated amino groups and negatively charged mucin. reading.ac.uk Research has focused on augmenting these properties through chemical modification with this compound.

This modification introduces crotonoyl groups into the chitosan backbone, creating derivatives with significantly improved retention on mucosal surfaces, such as the nasal mucosa. reading.ac.ukreading.ac.uk Studies have demonstrated that reacting chitosan with this compound results in derivatives with altered pH-solubility profiles and enhanced mucoadhesive capabilities. reading.ac.ukreading.ac.uk The rationale is that the incorporated unsaturated groups can form covalent bonds with thiols present in mucin under physiological conditions, thereby strengthening adhesion beyond simple electrostatic attraction and prolonging the retention time of drug formulations in the nasal cavity. reading.ac.uk This approach is being explored for non-invasive, targeted drug delivery to the brain. reading.ac.ukbjpharm.org.uk

Chitosan DerivativeModificationKey Research FindingPotential Application
Crotonoylated ChitosanReaction of chitosan with this compound to introduce crotonoyl groups. reading.ac.ukDemonstrated improved retention on sheep nasal mucosa compared to unmodified chitosan. reading.ac.ukreading.ac.ukEnhanced nasal drug delivery, including for targeted administration to the brain. reading.ac.ukbjpharm.org.uk

Gelatin is a natural, water-soluble polyampholyte with a history of use in pharmaceuticals, but it possesses poor intrinsic mucoadhesive properties. researchgate.netnih.govresearchgate.net To overcome this limitation, researchers have modified gelatin by reacting it with this compound, among other unsaturated anhydrides. nih.govacs.org

This process yields crotonoylated gelatin (Gel-CA), a derivative with substantially improved mucoadhesive characteristics. researchgate.netacs.org The successful synthesis of these derivatives has been confirmed using various spectroscopic methods. nih.govacs.org The enhanced mucoadhesion of Gel-CA is attributed to the covalent bonds formed between the introduced unsaturated functional groups and cysteine-rich domains in mucin through Michael-type addition reactions. researchgate.netnih.govresearchgate.net These findings suggest that modified gelatins like Gel-CA could be effective excipients in designing mucoadhesive formulations for various transmucosal drug delivery applications. researchgate.net

Gelatin DerivativeModification MethodPrimary Mucoadhesion MechanismResearch Conclusion
Crotonoylated Gelatin (Gel-CA)Reaction of gelatin with this compound at a controlled pH. acs.orgCovalent bond formation with mucin thiols via Michael-type addition. researchgate.netnih.govExhibits superior mucoadhesive properties compared to native gelatin, making it a promising excipient for mucoadhesive formulations. researchgate.netresearchgate.net

Linear polyethylenimine (L-PEI) is a polymer with applications in pharmaceutical formulations and gene delivery, but its use can be limited by its toxicological profile. nih.govacs.org To enhance its functionality and biocompatibility, L-PEI has been modified using various organic anhydrides, including this compound. acs.orgnih.govacs.org

The reaction produces crotonylated L-PEI, a derivative that exhibits strong mucoadhesive properties at physiological pH (7.4). acs.orgnih.govacs.org This strong adhesion is likely due to the formation of covalent bonds between the unsaturated crotonoyl groups on the polymer and thiol groups within mucin. acs.orgacs.orgresearchgate.net In comparative studies, crotonylated L-PEI, along with methacrylated L-PEI, showed significantly better mucoadhesive performance than derivatives like maleylated or succinylated L-PEI, which can be repelled by the similarly charged mucin at this pH. acs.orgnih.gov The successful modification of L-PEI with a high degree (93%) of crotonoylated groups has been confirmed via spectroscopic analysis. nih.gov

L-PEI DerivativeModifying AnhydrideMucoadhesive Property at pH 7.4Proposed Adhesion Mechanism
Crotonylated L-PEIThis compoundStrong acs.orgnih.govacs.orgCovalent bonding with mucin thiols. acs.orgresearchgate.net
Methacrylated L-PEIMethacrylic AnhydrideStrong acs.orgnih.govacs.orgCovalent bonding with mucin thiols. acs.org
Maleylated L-PEIMaleic AnhydridePoorly mucoadhesive acs.orgnih.govElectrostatic repulsion. acs.orgnih.gov
Succinylated L-PEISuccinic AnhydridePoorly mucoadhesive acs.orgnih.govElectrostatic repulsion. acs.orgnih.gov

Beyond polymer modification, this compound serves as a versatile intermediate in the synthesis of fine chemicals and pharmacologically active compounds. chemondis.comdataintelo.com Its high reactivity makes it a valuable component in the production of various pharmaceutical intermediates. chemondis.comchloromethyl-pivalate.com The use of crotonic acid and its derivatives, such as this compound, as precursors for pharmaceuticals is a key application. chemcess.com For instance, it has been noted in the preparation of optically active pyrrolidines, which are themselves intermediates for compounds used in neuroscience research. godavaribiorefineries.com The role of this compound as a starting material or intermediate underscores its importance in the development of effective pharmaceutical products. chemondis.comchembk.com

In a research context, derivatives synthesized from crotonic acid have been investigated for their biological activities. One study involved the synthesis of a series of N-substituted polycrotonic acid derivatives which were subsequently screened for antibacterial activity. sphinxsai.com The compounds were tested against microorganisms such as Staphylococcus aureus and Escherichia coli, where they were found to exhibit a range of activity from moderate to good. sphinxsai.com Furthermore, chitosan, the parent polymer for crotonoylated chitosan, is known to possess inherent antimicrobial and antifungal effects, making the study of its chemically modified derivatives a relevant area of investigation. reading.ac.uk

Development of Mucoadhesive Drug Delivery Systems

Advanced Materials Science Applications

This compound is utilized as a key reagent in materials science for its ability to introduce reactive functional groups into various substrates. Its carbon-carbon double bond and anhydride reactivity are leveraged to create novel polymers and functional materials with tailored properties.

Lignin (B12514952) Modification for Thermosetting Polymer Development

Lignin, the most abundant aromatic biopolymer, is a major byproduct of the pulp and paper industry. mdpi.comCurrent time information in Bangalore, IN. While its potential as a component in polymer applications is vast, its complex, amorphous structure and low reactivity present significant challenges. mdpi.com Chemical modification is a key strategy to overcome these limitations, and this compound has emerged as an effective agent for this purpose.

The primary goal of modifying lignin with this compound is to introduce polymerizable double bonds onto the lignin macromolecule. rsc.org This is achieved through the esterification of lignin's abundant hydroxyl groups with the anhydride. researchgate.net This process, known as crotonylation, enhances the reactivity of lignin, making it a suitable component for creating thermosetting polymers through free radical polymerization. researchgate.net

In a typical modification process, technical lignin is reacted with this compound, often in the presence of a catalyst like 1-methylimidazole (B24206), at elevated temperatures. researchgate.netncsu.edu The reaction converts the native hydroxyl groups into crotonate ester groups. ncsu.edu The success of this esterification is confirmed by analytical methods such as Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of ester carbonyl groups and the disappearance of hydroxyl group signals. ncsu.edu

Research has demonstrated the effectiveness of this approach. When lignin crotonate is heated, especially in the presence of a free radical initiator like dicumyl peroxide (DCP), it undergoes cross-linking. researchgate.net This is observable through a significant increase in the material's storage modulus (E') and glass transition temperature (Tg). researchgate.net In one study, the Tg of lignin crotonate increased by approximately 20 °C after thermal treatment with DCP, indicating the formation of a more rigid, cross-linked network. researchgate.net In contrast, lignin modified with a saturated anhydride, such as butyric anhydride (creating lignin butyrate), does not exhibit this thermally initiated cross-linking, highlighting the crucial role of the crotonate double bond. rsc.org

The crotonylation of lignin not only enhances its ability to form thermosets but can also influence its compatibility with other polymers. However, when blended with poly(lactic acid) (PLA), lignin modified by this compound did not improve the plasticity of the resulting composite, unlike modifications with saturated anhydrides like butyric anhydride. mdpi.com This suggests that while crotonylation is effective for creating lignin-based thermosets, its utility in thermoplastic blends depends on the specific application and desired properties. mdpi.com

Table 1: Comparison of Lignin Properties After Modification and Curing

Property Lignin Butyrate (Reference) Lignin Crotonate
Functionality Saturated ester groups Polymerizable double bonds
Curing Mechanism No significant cross-linking Free radical polymerization
Glass Transition Temp. (Tg) after thermal treatment w/ DCP Practically unaltered Increased by ~20 °C researchgate.netncsu.edu

| Storage Modulus (E') during heating (200-260 °C) | No significant increase | Significant increase researchgate.net |

Functionalization of Metal-Organic Frameworks for Multifunctional Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. scispace.comcapes.gov.br Their high surface area and tunable structures make them promising for a variety of applications. capes.gov.br Postsynthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-assembled MOF, thereby creating materials with enhanced or entirely new capabilities. sci-hub.se

This compound is used in the PSM of amine-functionalized MOFs, such as IRMOF-3 (Zn₄O(BDC-NH₂)₃), to install olefin-containing side chains. sci-hub.seresearchgate.net The reaction involves the acylation of the amino groups on the organic linker by the anhydride. sci-hub.se This covalent modification allows for the precise introduction of reactive carbon-carbon double bonds throughout the MOF's porous structure while maintaining the integrity of the underlying framework. escholarship.org

The introduction of crotonate groups is a step toward creating multifunctional materials. Through a "tandem" PSM approach, multiple, distinct functional groups can be sequentially added to the MOF. escholarship.org For instance, researchers have demonstrated the ability to modify IRMOF-3 with a series of different anhydrides and isocyanates, including this compound. escholarship.org This allows for the creation of a single MOF crystal containing a controlled mixture of amide and urea (B33335) functionalities with diverse chemical properties (e.g., alkyl, allyl, crotonyl groups). escholarship.org

In one example, a multifunctional MOF designated IRMOF-3-AM9/UR3/URAl/AMCrot-b was synthesized. escholarship.org This material contained four different functional groups attached to the original amine sites, with a significant portion of the framework remaining unmodified. The ability to control the relative amounts of each functional group by adjusting reaction times and concentrations opens a pathway to fine-tuning the material's properties for specific applications. escholarship.org Such multifunctional MOFs could be designed for complex tasks like sequential catalysis or selective sensing of multiple analytes.

Table 2: Functional Group Composition in a Tandem-Modified MOF

Functional Group Type Specific Group Percentage in Framework (%)
Amide Decanoylamide (AM9) 23
Amide Crotonylamide (AMCrot) 13
Urea Propylurea (UR3) 8
Urea Allylurea (URAl) 13
Unmodified Amine (-NH₂) ~53

Data derived from a study on tandem postsynthetic modification of IRMOF-3. escholarship.org

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry encourage the use of renewable feedstocks and the design of chemical processes that reduce waste and avoid hazardous substances. This compound is finding a role in this area, primarily as a bio-based chemical modifier for other renewable materials.

The potential for crotonic acid, the precursor to this compound, to be produced from biomass is a key driver of its "green" credentials. rsc.orgresearchgate.net For example, the biopolymer poly(3-hydroxybutyrate) (PHB), which can be produced by microbial fermentation, can be thermally depolymerized to yield crotonic acid. rsc.org This provides a renewable pathway to the chemical, reducing reliance on petroleum-based feedstocks. researchgate.net

In this context, this compound acts as a bio-based reagent for the green modification of other biomaterials. Its use in modifying lignin, as detailed previously, is an example of valorizing a waste byproduct of one industry to create higher-value materials. rsc.org Similarly, this compound has been studied as a reactant for the heterogeneous functionalization of cellulose, another abundant biopolymer. diva-portal.org These initiatives aim to create fully bio-based materials by reacting a renewable substrate (cellulose or lignin) with a reagent (this compound) that is also derivable from renewable sources. diva-portal.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Crotonic Anhydride (B1165640)

While traditional methods for synthesizing crotonic anhydride, such as the dehydration of crotonic acid with acetic anhydride, are well-established, future research is increasingly focused on developing more sustainable and efficient pathways. google.comwikipedia.org A significant area of exploration involves the utilization of bio-based feedstocks. The thermal degradation of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer produced by microorganisms, has been shown to yield crotonic acid, which can then be converted to the anhydride. core.ac.uknii.ac.jprsc.org Research into optimizing this pyrolysis process, potentially through the use of selective catalysts, could lead to a green and economically viable production route. rsc.org

Another promising direction is the refinement of catalytic processes that avoid the use of stoichiometric dehydrating agents. This includes exploring novel heterogeneous or homogeneous catalysts that can directly facilitate the dehydration of crotonic acid with high selectivity and yield, minimizing waste and energy consumption. The development of continuous flow processes for anhydride synthesis is also an area of interest, offering potential advantages in safety, scalability, and process control over traditional batch methods. google.com

Exploration of New Reaction Classes and Mechanisms

This compound's reactivity as an α,β-unsaturated acyl donor is being leveraged in the development of new catalytic asymmetric reactions. A key area of future research lies in expanding the scope and understanding of these transformations.

Asymmetric Annulations: Isothiourea catalysts have been successfully used to promote asymmetric annulation reactions between this compound and various nucleophiles, such as 1,3-dicarbonyls and β-ketoesters, to produce chiral dihydropyranones with high enantioselectivity. rsc.org Ongoing investigations aim to elucidate the precise mechanistic pathways—whether through a Michael addition-lactonization or an alternative route—to further optimize these reactions. rsc.org Similar catalytic systems involving α-azol-2-ylacetophenones have also been shown to be effective, yielding functionalized lactams. acs.org

Copper-Catalyzed Couplings: A novel and significant area of research is the use of this compound in copper hydride (CuH)-catalyzed hydroacylation reactions. It has served as a key substrate in proof-of-concept studies for the asymmetric coupling of α,β-unsaturated acids with aryl alkenes to generate valuable chiral α-aryl ketones. nih.gov The exact mechanism of this unprecedented coupling is still under investigation and represents a fertile ground for future mechanistic and synthetic studies. nih.gov

Future work will likely focus on discovering new classes of catalysts, expanding the range of compatible nucleophiles and electrophiles, and applying these methods to the synthesis of complex, high-value molecules.

Table 1: Examples of Novel Reactions Involving this compound

Reaction Type Catalyst/Reagent Nucleophile/Substrate Product Yield Enantioselectivity (ee or er) Reference
Asymmetric Annulation Isothiourea HBTM 2.1 Ethyl benzoylacetate Dihydropyranone 45% 65% ee rsc.org
Asymmetric Annulation Isothiourea HBTM 2.1 2-phenacylthiazole Lactam (26) 97% 91:9 er acs.org
Asymmetric Hydroacylation CuH/(R)-DTBM-SEGPHOS Styrene (B11656) Chiral α-aryl ketone (3a) 70% 94% ee nih.gov
Annulation Isothiourea HBTM 2.1 2-phenacylbenzoxazole Dihydropyridinone (28) 82% 92:8 er acs.org

Design of Advanced Polymer Architectures and Composites

The ability of this compound to modify polymers and surfaces is a major driver of future research, particularly in the creation of advanced functional materials.

Mucoadhesive Biopolymers: A significant research thrust involves the chemical modification of natural polymers like gelatin, chitosan (B1678972), and linear polyethylenimine (L-PEI) with this compound. researchgate.netacs.orgacs.orgresearchgate.net This functionalization introduces crotonoyl groups that can form covalent bonds with thiol groups in mucin, dramatically enhancing the mucoadhesive properties of the polymer. researchgate.netacs.org Future work will focus on tailoring the degree of substitution to optimize adhesive strength and biocompatibility for applications in drug delivery and tissue engineering. acs.orgreading.ac.uk

Polymer Composites: this compound is being explored as a coupling agent to improve the interfacial adhesion between natural fillers (e.g., wood, lignin) and hydrophobic polymer matrices like polypropylene (B1209903) (PP) and polylactic acid (PLA). mdpi.comresearchgate.net Studies have shown that modifying wood fillers with this compound can influence the crystalline structure of the PP matrix. researchgate.netvot.pl However, its effect on properties like plasticity can vary; for instance, this compound-modified lignin (B12514952) did not improve the plasticity of PLA composites, unlike other anhydride modifications. mdpi.com Further research is needed to understand these structure-property relationships to design high-performance, bio-based composites.

Functional Oligomers and Frameworks: this compound is also used to synthesize bio-based, polyfunctional oligomers and thermosets. google.com Another novel application is in the postsynthetic modification of metal-organic frameworks (MOFs), where its high reactivity allows for the introduction of new functional groups onto the framework structure, creating multifunctional materials. nih.gov

In-depth Mechanistic Studies of Biomacromolecule Interactions

Understanding the precise interactions between this compound-derived molecules and biomacromolecules at a molecular level is a critical area for future investigation.

Mucoadhesion Mechanism: While the enhanced mucoadhesion of crotonoylated polymers is attributed to covalent bond formation with mucin thiols via a Michael addition reaction, detailed mechanistic studies are still needed. researchgate.netacs.org Future research will employ advanced spectroscopic and analytical techniques to quantify reaction kinetics, identify specific binding sites on mucin, and understand how environmental factors like pH influence the interaction. This knowledge is essential for designing more effective transmucosal drug delivery systems. researchgate.netacs.org

Enzyme Probes: this compound serves as a precursor for the synthesis of crotonyl-CoA, a key intermediate in metabolic pathways. nih.govpnas.org Synthesized crotonyl-CoA has been used as a chemical probe to study the degradation pathway of cyclopropanecarboxylate (B1236923) in Rhodococcus rhodochrous and to investigate the CO₂ binding pocket of enoyl-CoA carboxylases/reductases, one of nature's most efficient CO₂-fixing enzymes. nih.govpnas.org This approach, where this compound is used to build tools for studying biological systems, represents a significant avenue for future research in chemical biology and enzymology.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation offers a powerful paradigm for advancing research on this compound.

Enzyme Mechanism Elucidation: A prime example is the study of enoyl-CoA carboxylases/reductases, where a combination of structural biology (X-ray crystallography), biochemistry, and advanced computational methods was used to reveal the details of CO₂ binding and C-C bond formation. pnas.org Future studies will undoubtedly apply similar integrated approaches to investigate other enzyme systems that interact with crotonoyl substrates.

Reaction and Catalyst Design: Computational chemistry is increasingly used to predict reaction outcomes, explore mechanistic pathways, and design novel catalysts. unibo.it For instance, computational studies can help rationalize the regioselectivity and enantioselectivity observed in the asymmetric reactions of this compound, guiding the development of more efficient catalysts. rsc.org Similarly, exploring the chemical structure space of crotonic acid derivatives through computational methods can identify promising new molecules for experimental investigation. nih.gov The combination of experimental data with computational insights, such as those being pursued for various catalytic systems, will accelerate the discovery and optimization of new synthetic methods and applications for this compound. unibo.it

Q & A

Basic Research Questions

Q. What experimental strategies optimize postsynthetic modification (PSM) of metal-organic frameworks (MOFs) using crotonic anhydride?

  • Methodology : Optimize PSM by adjusting reaction time, solvent conditions, and sequence of functionalization. For example, steric hindrance from pre-existing urea groups (e.g., phenyl urea) reduces this compound conversion rates. Use orthogonal analytical techniques like LC-UV/MS and ESI-MS to quantify unmodified amines, amides, and urea products . Monitor framework integrity via PXRD to detect degradation caused by prolonged solvent exposure .

Q. What are standard protocols for synthesizing this compound derivatives via microwave-assisted synthesis (MWAS)?

  • Methodology : Apply orthogonal experimental design to optimize parameters: molar ratio (e.g., 18:1 this compound:catalpol), temperature (80°C), microwave power (900 W), and reaction time (8 h). Use semi-quantitative ESI-HRMS to track hydroxyl group substitution and reaction progression. MWAS reduces reaction time by 66% compared to conventional methods while increasing target product yield .

Q. How can researchers characterize this compound incorporation in polymeric systems?

  • Methodology : Employ Py-GC/MS to identify volatile degradation products (e.g., crotonic acid, this compound) during pyrolysis. For thermal degradation studies, combine thermogravimetric analysis (TGA) with mechanistic modeling (e.g., random scission vs. dehydration pathways) to quantify anhydride formation and its impact on molecular weight distribution .

Advanced Research Questions

Q. How do steric and electronic factors influence this compound reactivity in multi-step MOF functionalization?

  • Methodology : Compare reactivity in systems with varying steric bulk (e.g., IRMOF-3-AM9/UR3 vs. IRMOF-3-AM9/URPh). Larger substituents (e.g., phenyl urea) reduce amine accessibility, lowering crotonic amide (AMCrot) conversion from 17% to 8%. Use 1H NMR of digested MOFs to map residual amines and quantify competing reaction pathways .

Q. What mechanisms explain contradictory observations in this compound’s role during polymer pyrolysis?

  • Methodology : Resolve data conflicts by analyzing temperature-dependent product distributions. For PHBH pyrolysis, this compound formation peaks at 300–500°C but is inhibited above 600°C due to secondary decomposition (e.g., crotonic acid → propylene + CO₂). Use controlled heating rates (5–40°C/min) and isoconversional kinetic modeling to distinguish primary vs. secondary reactions .

Q. How can chemo-enzymatic synthesis improve this compound-derived CoA ester purity and scalability?

  • Methodology : Scale reactions using ice-cold NaHCO₃ buffer to stabilize CoA thioesters. Purify products via HPLC-MS with ion-pair chromatography (e.g., tributylamine/acetic acid mobile phase). Achieve >95% purity by optimizing anhydride stoichiometry (1.6 eq.) and reaction time (45 min) to minimize hydrolysis byproducts .

Q. What advanced analytical techniques resolve structural ambiguities in this compound-modified biomolecules?

  • Methodology : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to confirm esterification sites in complex molecules like catalpol crotonates. For thermal degradation studies, use MALDI-TOF to track oligomer formation and anhydride crosslinking .

Contradiction Analysis & Methodological Guidance

Q. How to address discrepancies in this compound conversion efficiency across MOF systems?

  • Resolution : Conflicting conversion rates (e.g., 17% vs. 8% AMCrot) arise from diffusion limitations in crowded frameworks. Use gas adsorption (BET) to quantify pore accessibility and correlate with reactivity. For degraded frameworks (PXRD shoulder at 2θ = 7.4°), pre-activate MOFs under inert conditions to minimize hydrolysis .

Q. Why does this compound exhibit dual roles (reactant vs. byproduct) in thermal degradation studies?

  • Resolution : In PHB degradation, this compound forms via carboxyl group condensation (minor pathway) alongside dominant β-elimination. Use isotopic labeling (e.g., ¹³C-carboxyl) and TGA-FTIR to track anhydride formation kinetics and validate competing mechanisms .

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Crotonic anhydride

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